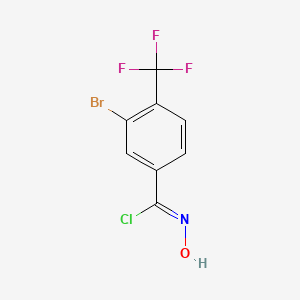![molecular formula C11H10ClNO2 B8224873 1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B8224873.png)
1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol
Vue d'ensemble
Description
1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Méthodes De Préparation
The synthesis of 1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction, where Cu (I) or Ru (II) catalysts are employed . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed . Industrial production methods often focus on optimizing these synthetic routes to ensure high yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where reagents like halogens or nitro groups are introduced. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole core structure and exhibit similar biological activities.
Thiadiazole and oxadiazole derivatives: These heterocyclic compounds also possess significant biological activities and are used in similar applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propriétés
IUPAC Name |
1-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRSAAZJUPBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8224863.png)
![1-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8224871.png)

![1-[3-(3-Bromophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8224885.png)
![1-[3-(4-Bromophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B8224888.png)

